molecular formula C14H12N2 B8152231 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8152231
M. Wt: 208.26 g/mol
InChI Key: JTKORHXREXTMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of 5-Azaindoles : This compound is used in the synthesis of 5-azaindoles through a nucleophilic substitution-rearrangement process with primary amines at elevated temperatures (Girgis, Larson, Robins, & Cottam, 1989).

  • Creation of 7-Substituted 6,7-Dihydro-5H-pyrrolo(3,4-b)pyridin-5-ones : It serves as a precursor in synthesizing these chemical structures (Goto et al., 1991).

  • Synthesizing Pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines : From 5-aminopyrazoles and cyclic β-keto esters, this compound helps in synthesizing pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines (Toche et al., 2008).

  • Neurotransmitter Research : 5-carboxamidopyrrolo[3,2-b]pyridine, derived from this compound, acts as a potent agonist of the neurotransmitter serotonin (MacorJohn, Post, & Ryan, 1992).

  • Synthesis of Fluorinated Pyrrolo[2,3-b]pyridines : These are used to synthesize novel ADAs and IMPDH inhibitors (Iaroshenko, Wang, Sevenard, & Volochnyuk, 2009).

  • Anticancer Potential : Pyrrolyl-pyridine heterocyclic compounds, which can be synthesized using 5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine, have shown potential anticancer activity (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).

  • Pharmaceutical Intermediates : It's used in synthesizing key pharmaceutical intermediates, such as 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid (Wang et al., 2006).

  • Electrochromic Devices : Poly(2,5-di(thiophen-2-yl)-1-p-tolyl-1H-pyrrole), a material derived from this compound, is suitable for electrochromic devices due to its switching ability (Yiĝitsoy et al., 2007).

  • Antibacterial Properties : Some derivatives have shown antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

  • Neurological and Cognitive Research : Compounds derived from this chemical have shown potential in neurological and cognitive research (Staroń et al., 2019).

  • CO2 Binding Studies : In organometallic chemistry, derivatives of this compound have been used to study CO2 binding (Stichauer et al., 2017).

  • Quantitative Structure-Activity Relationship (QSAR) Studies : It's been used in QSAR studies for designing new compounds (Goodarzi, Freitas, & Ghasemi, 2010).

  • Organic Scintillators : It's been explored as a material for organic liquid scintillators used in gamma spectroscopy (Salehi & Mehmandoost-Khajeh-Dad, 2012).

  • Non-Aromatic Spectroscopic Research : Its derivatives are used in studying non-aromatic spectroscopic features (Myśliborski & Latos‐Grażyński, 2005).

  • Antimigraine Activity : Some compounds derived from this compound have shown potential in antimigraine activity studies (Filla et al., 2003).

properties

IUPAC Name

5-(3-methylphenyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-3-2-4-11(7-10)13-8-12-5-6-15-14(12)16-9-13/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTKORHXREXTMRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=C3C(=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.